{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine
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Overview
Description
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine is an organic compound with the molecular formula C13H22N2O2 and a molecular weight of 238.331 g/mol. This compound features a dimethylamine group attached to a propyl chain, which is further connected to a phenoxy group substituted with an aminomethyl and a methoxy group. It is used in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-dimethylamino-1-propanol and 4-(aminomethyl)-2-methoxyphenol.
Reaction Conditions: The reaction between 3-dimethylamino-1-propanol and 4-(aminomethyl)-2-methoxyphenol is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production: Industrially, the compound can be produced by optimizing the reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but differs in the position and type of substituents on the phenyl ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with different substituents and functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-12-6-5-11(10-14)9-13(12)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKPNYPFUQBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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